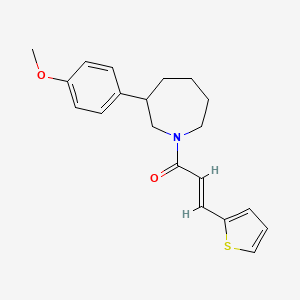
(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly known as MTM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTM is a synthetic compound that belongs to the family of azepane derivatives, which are known for their diverse biological activities.
Wirkmechanismus
MTM exerts its biological effects by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, MTM increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, MTM has been shown to modulate the activity of various neurotransmitter systems, including dopamine and serotonin, which can have a positive impact on mood and behavior.
Biochemical and Physiological Effects:
MTM has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to modulate neurotransmitter systems. MTM has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTM in lab experiments is its potent biological activity and selectivity for AChE inhibition. Additionally, MTM is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using MTM in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on MTM, including:
1. Investigating the potential of MTM as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring the structure-activity relationship of MTM and its analogs to develop more potent and selective AChE inhibitors.
3. Investigating the potential of MTM as a lead compound for the development of novel drugs for the treatment of other diseases, such as cancer and inflammation.
4. Studying the pharmacokinetics and pharmacodynamics of MTM in vivo to better understand its therapeutic potential and limitations.
Conclusion:
MTM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTM has been shown to possess potent antioxidant and anti-inflammatory properties, as well as the ability to improve cognitive function and memory. Although there are some limitations to using MTM in lab experiments, its potent biological activity and selectivity for AChE inhibition make it a promising compound for future research.
Synthesemethoden
MTM is synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 1,6-dibromohexane to form a dibromoamide intermediate. The intermediate is then subjected to a reductive amination reaction with 2-thiophenecarboxaldehyde to form the final product, MTM.
Wissenschaftliche Forschungsanwendungen
MTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis. One of the most promising applications of MTM is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MTM has been shown to possess potent antioxidant and anti-inflammatory properties, which can help prevent the oxidative stress and inflammation associated with these diseases.
Eigenschaften
IUPAC Name |
(E)-1-[3-(4-methoxyphenyl)azepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-18-9-7-16(8-10-18)17-5-2-3-13-21(15-17)20(22)12-11-19-6-4-14-24-19/h4,6-12,14,17H,2-3,5,13,15H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTRAQGKWXRPLU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

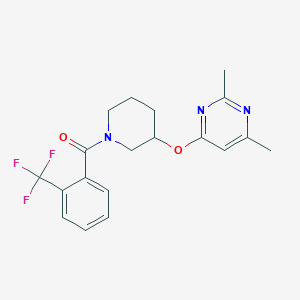
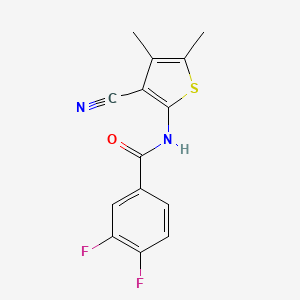
![(E)-N-[2-(2-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2855448.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-(4-fluorophenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2855450.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2855451.png)
![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)
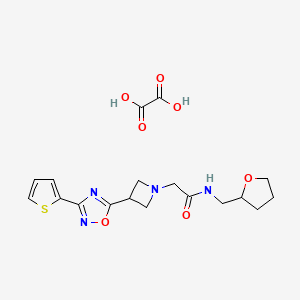
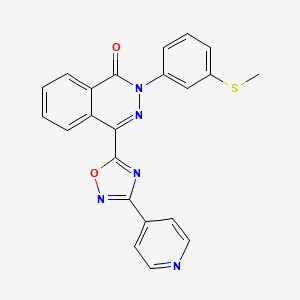
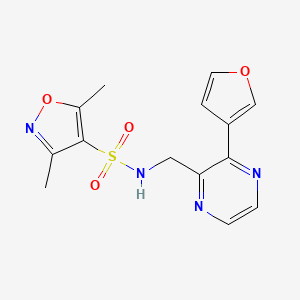
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)
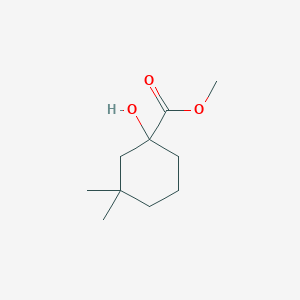
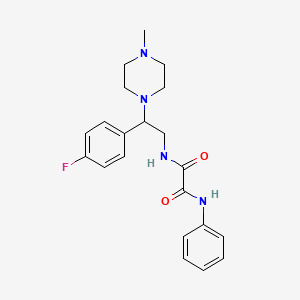
![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)